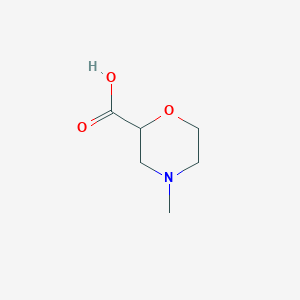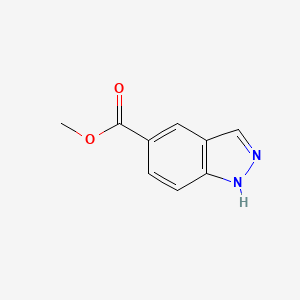
4-Methylmorpholine-2-carboxylic acid
Übersicht
Beschreibung
4-Methylmorpholine-2-carboxylic acid is a chemical compound that is related to morpholine derivatives. While the provided papers do not directly discuss 4-Methylmorpholine-2-carboxylic acid, they do provide insights into similar compounds and their chemical behaviors, which can be extrapolated to understand the properties and reactions of 4-Methylmorpholine-2-carboxylic acid.
Synthesis Analysis
The synthesis of related compounds often involves catalytic processes or specific reagents that can drive the reaction towards the desired product. For example, the use of 2,4-bis(trifluoromethyl)phenylboronic acid as a catalyst in the dehydrative amidation between carboxylic acids and amines suggests that similar catalysts might be effective in synthesizing 4-Methylmorpholine-2-carboxylic acid by facilitating the formation of amide bonds . Additionally, the asymmetric synthesis of related compounds, such as 4-aminopyrrolidine-3-carboxylic acid, indicates that stereoselective approaches could be applied to the synthesis of 4-Methylmorpholine-2-carboxylic acid to obtain specific stereoisomers .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Methylmorpholine-2-carboxylic acid can be determined using various spectroscopic methods and theoretical calculations. For instance, the study of 4-methylthiadiazole-5-carboxylic acid using density functional theory (DFT) and spectroscopic techniques like FT-IR and FT-Raman provides insights into the electronic structure and hydrogen bonding characteristics . These methods could be applied to 4-Methylmorpholine-2-carboxylic acid to analyze its molecular structure and predict its reactivity.
Chemical Reactions Analysis
The chemical reactions involving carboxylic acid derivatives are diverse and can include amidation, esterification, and the formation of polymorphs. The formation of hydrogen-bonded dimers through carboxylic acid functionalities, as seen in the new triclinic polymorph of 4-n-hexyloxybenzoic acid, is a common feature that could also be relevant to the behavior of 4-Methylmorpholine-2-carboxylic acid in the solid state . Moreover, the complexation of N-methylmorpholine betaine with 4-hydroxybenzoic acid demonstrates the potential for intermolecular interactions involving carboxylic acids and tertiary amines, which could be pertinent to the reactivity of 4-Methylmorpholine-2-carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxylic acid derivatives, such as solubility, melting point, and lipophilicity, are influenced by their molecular structure and specific intermolecular interactions. The study of methylated 6-hydroxypyridazine-3-carboxylic acid and its analogs provides information on how methylation affects lipophilicity and intermolecular interactions, which could be extrapolated to understand the properties of 4-Methylmorpholine-2-carboxylic acid . Additionally, the solvent effects on intermolecular hydrogen bonding, as investigated for 4-methylthiadiazole-5-carboxylic acid, are relevant for predicting the behavior of 4-Methylmorpholine-2-carboxylic acid in different environments .
Wissenschaftliche Forschungsanwendungen
Complex Formation with Mineral Acids
4-Methylmorpholine-2-carboxylic acid (MMB), as part of N-methylmorpholine betaine, has been studied in its complex formation with various mineral acids. Research shows that MMB forms 1:1 and 2:1 complexes with acids like HCl and HBr. In these complexes, proton transfer occurs from the acid to the betaine molecule, affecting the νOH and νC O frequencies. This research provides insights into the molecular interactions and structural characteristics of these complexes (Dega-Szafran et al., 2002).
Chemical Synthesis and Catalysis
MMB has been utilized in the synthesis of compounds like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which acts as an efficient condensing agent in the formation of amides and esters. This indicates the utility of MMB in organic synthesis and catalysis, providing an efficient and practical method for chemical transformations (Kunishima et al., 1999).
Molecular Structure and Spectroscopy
The molecular structure and spectroscopic properties of MMB have been extensively studied. These studies provide detailed insights into the crystal structure, hydrogen bonding, and interaction with other molecules. For example, the structure of a 1:1 complex of MMB with salicylic acid reveals how these molecules interact at the molecular level, contributing to our understanding of molecular assembly and interaction (Bartoszak-Adamska, 2003).
Role in Organic Reactions
In organic chemistry, MMB is used in various reactions like the reduction of carboxylic acids to alcohols. Its role in the activation of carboxy functions and subsequent reactions highlights its importance in synthetic organic chemistry (Falorni et al., 1999).
Synthesis of Bioactive Compounds
MMB plays a crucial role in the synthesis of bioactive compounds. For instance, it is involved in the synthesis of redox derivatives of amino acids, which are integral in studying photoinitiated electron or energy transfer in peptide assemblies. This shows its applicability in biochemistry and pharmacology (McCafferty et al., 1995).
Safety And Hazards
The safety information for 4-Methylmorpholine-2-carboxylic acid includes the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280-P305+P351+P338, which advise wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methylmorpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-7-2-3-10-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIYTRWQOOXPCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630354 | |
| Record name | 4-Methylmorpholine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylmorpholine-2-carboxylic acid | |
CAS RN |
842949-48-8 | |
| Record name | 4-Methylmorpholine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322789.png)
![4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride](/img/structure/B1322790.png)








![N-[2-(Aminomethyl)phenyl]-N-benzyl-N-methylamine](/img/structure/B1322817.png)
![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1322818.png)

